molecular formula C10H15N3OS3 B2728561 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide CAS No. 2249507-68-2

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2728561
CAS RN: 2249507-68-2
M. Wt: 289.43
InChI Key: GFSKUCTUADBUAI-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide, also known as MTMD, is a small molecule with potential applications in scientific research. MTMD is a thiazolidine compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide involves its ability to inhibit PTP activity. PTPs play a key role in regulating the activity of various signaling pathways by dephosphorylating key signaling molecules. By inhibiting PTP activity, N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can alter the phosphorylation state of these signaling molecules, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide in lab experiments is its ability to modulate cellular pathways. By inhibiting PTP activity, N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can alter the activity of various signaling pathways, making it a useful tool for studying cellular signaling pathways. However, one limitation of using N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide in lab experiments is its potential toxicity. While N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has been shown to have anticancer activity in vitro, its toxicity in vivo is not well understood.

Future Directions

There are several future directions for research on N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide. One area of research could focus on the development of more potent and selective PTP inhibitors based on the structure of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide. Another area of research could focus on the use of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide in vivo.

Synthesis Methods

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-4-chloromethylthiazole with 1,2,5-dithiazepane-5-carboxylic acid in the presence of a base such as potassium carbonate. This reaction produces N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide as a white solid in good yield.

Scientific Research Applications

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has potential applications in scientific research due to its ability to modulate cellular pathways. Specifically, N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in regulating cellular signaling pathways. By inhibiting PTP activity, N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can alter the activity of various signaling pathways, including those involved in cell proliferation, differentiation, and survival.

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS3/c1-8-12-9(7-15-8)6-11-10(14)13-2-4-16-17-5-3-13/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSKUCTUADBUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)N2CCSSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide

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